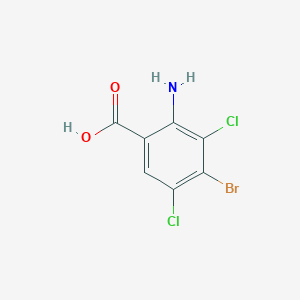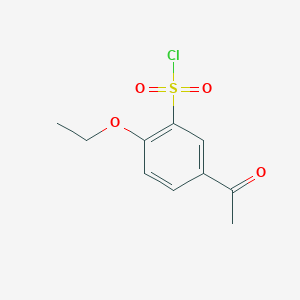![molecular formula C9H10BClO2 B15307320 6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)
6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL is a boron-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxaborole derivatives.
Reduction: Reduction reactions can modify the boron center, leading to different boron-containing products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH.
Major Products
The major products formed from these reactions include various substituted oxaboroles, which can have different functional groups attached to the boron or aromatic ring, leading to a wide range of chemical and physical properties.
科学的研究の応用
6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL involves its interaction with specific molecular targets, such as phosphodiesterase enzymes. The boron atom in the compound forms a covalent bond with the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of inflammatory cytokines . This mechanism is particularly relevant in the treatment of inflammatory skin conditions.
類似化合物との比較
Similar Compounds
Similar compounds to 6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL include:
Crisaborole: Another boron-containing compound used as a phosphodiesterase inhibitor for treating skin conditions.
Benzo[C][1,2,5]oxadiazoles: These compounds have similar structural features and are known for their pharmacological activities, including anticancer potential.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical properties and biological activities. The presence of the chlorine atom and the dimethyl groups on the aromatic ring enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H10BClO2 |
|---|---|
分子量 |
196.44 g/mol |
IUPAC名 |
6-chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole |
InChI |
InChI=1S/C9H10BClO2/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,12H,1-2H3 |
InChIキー |
CCQFTJYCICJPSM-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(C=CC(=C2)Cl)C(O1)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



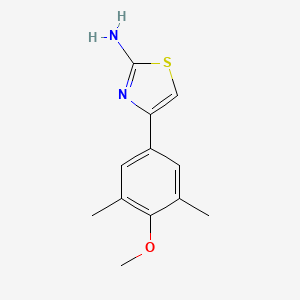
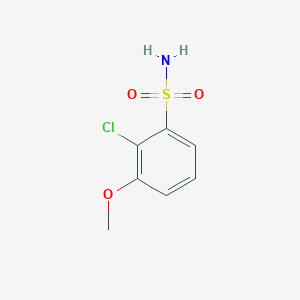
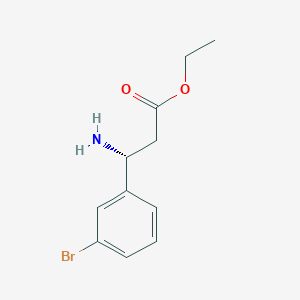
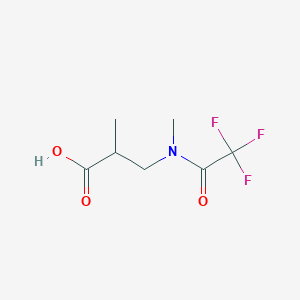
![3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate](/img/structure/B15307273.png)
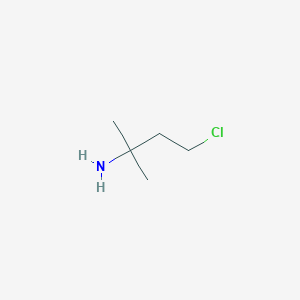

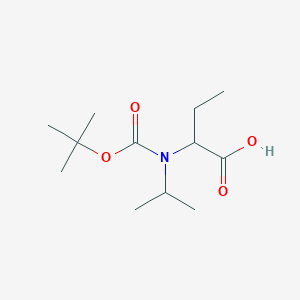
![Methyl 2-[(1-aminocyclopropyl)formamido]acetate](/img/structure/B15307297.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)

